
EGFR-IN-557
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EGFR-IN-557 is an EGFR inhibitor, attenuating Ang II-induced Kidney Fibrosis.
Wissenschaftliche Forschungsanwendungen
Role in Cancer Progression and Therapy
EGFR in Glioblastoma and Pancreatic Cancer : Studies have shown the involvement of EGFR in various cancers. For instance, microRNA-566 activates EGFR signaling in glioblastoma, and its inhibition can sensitize these cells to anti-EGFR therapy, suggesting a potential therapeutic application (Zhang et al., 2014). Similarly, in pancreatic cancer, miR-557 suppresses EGFR expression, reducing cancer cell proliferation and invasiveness (Yang et al., 2019).
Imaging in Prostate Cancer : Affibody molecules targeting EGFR have been used for imaging EGFR expression in prostate cancer, indicating its potential in patient stratification and therapy monitoring (Mitran et al., 2018).
EGFR Cell Proliferation Signaling Pathways : EGFR's role in activating downstream pro-oncogenic signaling pathways, such as the RAS-RAF-MEK-ERK MAPK and AKT-PI3K-mTOR pathways, is well-documented. This knowledge aids in understanding cancer cell proliferation and the development of targeted therapies (Wee & Wang, 2017).
Novel Therapeutic Approaches
Targeting EGFR in Resistance Mechanisms : Novel approaches like HJM-561, an EGFR PROTAC, have shown promise in overcoming drug resistance in non-small-cell lung cancer, highlighting the adaptability of EGFR-targeted strategies (Du et al., 2022).
EGFR Mutations in Therapy Resistance : EGFR ectodomain mutations can lead to resistance in certain therapies, as seen in head and neck cancers. Understanding these mutations is crucial for developing more effective treatments (Nair et al., 2020).
Diagnostic and Imaging Applications
Molecular Imaging : The use of EGFR-targeting proteins for molecular imaging of cancer highlights EGFR's role in diagnostics, potentially influencing treatment decisions (Tolmachev et al., 2010).
Quantification of EGFR Expression : Surface plasmon resonance imaging has been used to quantify EGFR expression levels, important for cancer diagnosis and treatment (Zhang et al., 2015).
Eigenschaften
CAS-Nummer |
1639040-91-7 |
|---|---|
Produktname |
EGFR-IN-557 |
Molekularformel |
C26H20FN5O |
Molekulargewicht |
437.47 |
IUPAC-Name |
N-{4-[1-(3-Fluoro-benzyl)-1H-indol-5-ylamino]-quinazolin-6-yl}-acrylamide |
InChI |
InChI=1S/C26H20FN5O/c1-2-25(33)30-21-6-8-23-22(14-21)26(29-16-28-23)31-20-7-9-24-18(13-20)10-11-32(24)15-17-4-3-5-19(27)12-17/h2-14,16H,1,15H2,(H,30,33)(H,28,29,31) |
InChI-Schlüssel |
CWFVSHJUGHKLMO-UHFFFAOYSA-N |
SMILES |
C=CC(NC1=CC2=C(NC3=CC4=C(N(CC5=CC=CC(F)=C5)C=C4)C=C3)N=CN=C2C=C1)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
EGFR-IN-557; EGFRIN557; EGFR IN 557; EGFR inhibitor 557; EGFR-inhibitor-557; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



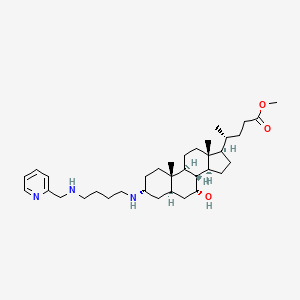
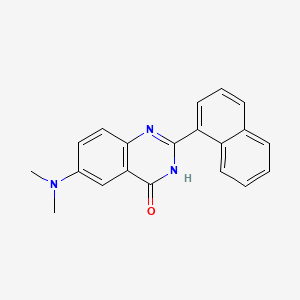
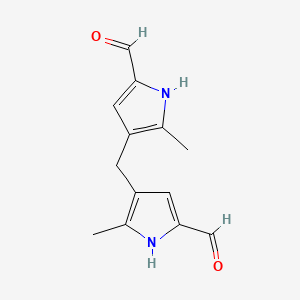
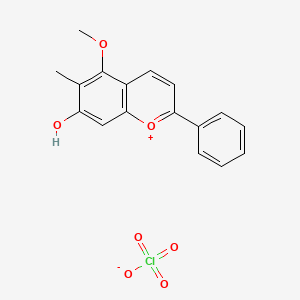
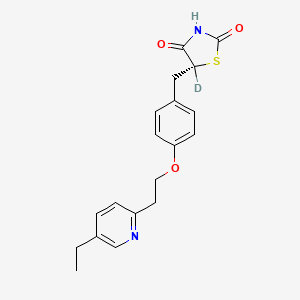


![1-[2-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]ethyl]-3-ethylurea](/img/structure/B607209.png)
![Sulfur, [4-[[2-(1,1-difluoroethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]phenyl]pentafluoro-, (OC-6-21)-](/img/structure/B607214.png)
